molecular formula C7H3Cl3N2 B143662 2,6,7-Trichloroimidazo[1,2-A]pyridine CAS No. 131773-47-2

2,6,7-Trichloroimidazo[1,2-A]pyridine

Cat. No. B143662
M. Wt: 221.5 g/mol
InChI Key: XBXKPYCRNDDSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,7-Trichloroimidazo[1,2-A]pyridine is a chemical compound with the molecular formula C7H3Cl3N2 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . The compound has an average mass of 221.471 Da and a monoisotopic mass of 219.936188 Da .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, such as 2,6,7-Trichloroimidazo[1,2-A]pyridine, has been achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has also been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 2,6,7-Trichloroimidazo[1,2-A]pyridine is characterized by an imidazo[1,2-a]pyridine core, which is a fused bicyclic structure consisting of an imidazole ring and a pyridine ring .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 2,6,7-Trichloroimidazo[1,2-A]pyridine, can undergo various chemical reactions for direct functionalization. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Synthesis and Antiviral Activity

2,6,7-Trichloroimidazo[1,2-a]pyridine has been utilized in the synthesis of acyclic C-nucleoside analogs, which were then evaluated for antiviral activity against human cytomegalovirus and herpes simplex virus, type 1. Notably, none of the trichloro analogs demonstrated significant antiviral activity at non-cytotoxic concentrations (Williams et al., 2003).

Antiviral Research

The compound also played a role in the development of erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides. Among these, the alpha-d anomer of 2,6,7-trichloro-3-(erythrofuranosyl)imidazo[1,2-a]pyridine proved to be the most active against human cytomegalovirus (HCMV) and HSV-1 (Gudmundsson et al., 2003).

Therapeutic Potential

Research on the imidazo[1,2-a]pyridine scaffold, which includes 2,6,7-trichloroimidazo[1,2-a]pyridine, reveals its potential as a therapeutic agent. This scaffold has been represented in various marketed preparations and has applications in areas like anticancer, antimicrobial, and antiviral activities (Deep et al., 2016).

Chemical Synthesis

The compound has been involved in studies related to chemical synthesis, such as the development of palladium-catalyzed C-H alkenylation methods. These methods have been applied to a variety of imidazo[1,2-a]pyridine derivatives, including those with chloro substituents (Koubachi et al., 2008).

Chemistry of Heterocyclic Compounds

Its role in the synthesis of heterocyclic compounds, particularly in reactions involving dihalocarbenes and 2-(benzylideneamino)pyridines, is significant. These reactions produce various derivatives, including 2-aryl-3-haloimidazo[1,2-a]pyridines (Khlebnikov et al., 1991).

Safety And Hazards

The safety data sheet for 2,6,7-Trichloroimidazo[1,2-A]pyridine indicates that it is classified as a dangerous substance. Precautionary statements include avoiding ingestion and inhalation, and not getting the substance in eyes, on skin, or on clothing .

Future Directions

The future directions for research on 2,6,7-Trichloroimidazo[1,2-A]pyridine and other imidazo[1,2-a]pyridine derivatives could involve the development of more efficient synthesis methods, particularly considering environmental concerns and economic aspects . Additionally, given the wide range of applications of these compounds in medicinal chemistry, further exploration of their potential uses in drug development could be a promising area of research .

properties

IUPAC Name

2,6,7-trichloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2/c8-4-1-7-11-6(10)3-12(7)2-5(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXKPYCRNDDSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=NC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443429
Record name 2,6,7-TRICHLOROIMIDAZO[1,2-A]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,7-Trichloroimidazo[1,2-A]pyridine

CAS RN

131773-47-2
Record name 2,6,7-TRICHLOROIMIDAZO[1,2-A]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6,7-Trichloroimidazo[1,2-A]pyridine
Reactant of Route 2
Reactant of Route 2
2,6,7-Trichloroimidazo[1,2-A]pyridine
Reactant of Route 3
Reactant of Route 3
2,6,7-Trichloroimidazo[1,2-A]pyridine
Reactant of Route 4
2,6,7-Trichloroimidazo[1,2-A]pyridine
Reactant of Route 5
2,6,7-Trichloroimidazo[1,2-A]pyridine
Reactant of Route 6
2,6,7-Trichloroimidazo[1,2-A]pyridine

Citations

For This Compound
6
Citations
JD Williams, AE Mourad, JC Drach… - … and Nucleic Acids, 2003 - Taylor & Francis
A series of acyclic C-nucleoside analogs of 2,6-dichloro- and 2,6,7-trichloroimidazo[1,2-a]pyridine were synthesized and tested for antiviral activity. The appropriate hydroxymethyl-…
Number of citations: 5 www.tandfonline.com
KS Gudmundsson, JC Drach… - The Journal of Organic …, 1998 - ACS Publications
The metabolic instability of the glycosidic linkage in 2,5,6-trichloro-1-(β-d-ribofuranosyl)benzimidazole prompted us to synthesize the structurally related C-nucleoside 2,6,7-trichloro-3-(β…
Number of citations: 27 pubs.acs.org
KS Gudmundsson, JD Williams, JC Drach… - Journal of medicinal …, 2003 - ACS Publications
2,5,6-Trichloro-1-(β-d-ribofuranosyl)benzimidazole (TCRB) and certain analogues have shown significant activity against human cytomegalovirus. The metabolic instability of the …
Number of citations: 163 pubs.acs.org
KS Gudmundsson - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
KS Gudmundsson, JC Drach… - The Journal of Organic …, 1997 - ACS Publications
Several new polychlorinated imidazo[1,2-a]pyridine C-nucleosides have been prepared. Lithiated imidazo[1,2-a]pyridines were condensed with protected ribonolactones, trapped as 1‘-…
Number of citations: 85 pubs.acs.org
JD Williams - 2003 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.